molecular formula C9H16F3NO2 B15198578 Tert-butyl 2-amino-5,5,5-trifluoropentanoate

Tert-butyl 2-amino-5,5,5-trifluoropentanoate

Cat. No.: B15198578
M. Wt: 227.22 g/mol
InChI Key: PVWBNTUXTYLPOB-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-5,5,5-trifluoropentanoate is a fluorinated amino acid derivative characterized by a tert-butyl ester group and a trifluoromethyl (CF₃) substituent at the terminal carbon. This compound is structurally related to (S)-2-amino-5,5,5-trifluoropentanoic acid, a bioactive amino acid widely used in drug development and peptide research due to its metabolic stability and enhanced lipophilicity imparted by the CF₃ group . The tert-butyl ester moiety serves as a protecting group for the carboxylic acid functionality, improving solubility in organic solvents and facilitating synthetic manipulations .

Key applications include its role as an intermediate in the synthesis of fluorinated peptides and enzyme inhibitors. For example, (S)-2-amino-5,5,5-trifluoropentanoic acid (the hydrolyzed form of the tert-butyl ester) has been utilized in asymmetric catalysis and dynamic kinetic resolution (DKR) methods to produce enantiomerically pure compounds .

Properties

Molecular Formula

C9H16F3NO2

Molecular Weight

227.22 g/mol

IUPAC Name

tert-butyl 2-amino-5,5,5-trifluoropentanoate

InChI

InChI=1S/C9H16F3NO2/c1-8(2,3)15-7(14)6(13)4-5-9(10,11)12/h6H,4-5,13H2,1-3H3

InChI Key

PVWBNTUXTYLPOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Boc Protection of the Amino Group

The amino acid is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with a base like triethylamine:
$$
\text{2-Amino-5,5,5-trifluoropentanoic acid} + \text{Boc₂O} \xrightarrow{\text{Et₃N, THF}} \text{Boc-protected acid}
$$
Yield: 90–95%.

Esterification with tert-Butanol

The Boc-protected acid undergoes esterification using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane:
$$
\text{Boc-protected acid} + \text{tert-butanol} \xrightarrow{\text{DCC/DMAP}} \text{Boc-protected ester}
$$
Yield: 85–90%.

Deprotection

The Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane:
$$
\text{Boc-protected ester} \xrightarrow{\text{TFA}} \text{Tert-butyl 2-amino-5,5,5-trifluoropentanoate}
$$
Yield: 95–98%.

Advantages: High purity (>99% by HPLC) and minimal side products.

Alkylation of Carboxylate Salts

The sodium salt of 2-amino-5,5,5-trifluoropentanoic acid reacts with tert-butyl bromide in dimethylformamide (DMF) under phase-transfer conditions:
$$
\text{Na⁺[CF₃(CH₂)₂CH(NH₂)COO⁻]} + \text{t-BuBr} \xrightarrow{\text{TBAB, DMF}} \text{Tert-butyl ester} + \text{NaBr}
$$
Conditions:

  • Catalyst: Tetrabutylammonium bromide (TBAB, 5 mol%)
  • Temperature: 60°C, 6 hours
  • Yield: 70–75%.

Enzymatic Esterification

Lipase-catalyzed esterification in non-aqueous media offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin facilitates the reaction:
$$
\text{2-Amino-5,5,5-trifluoropentanoic acid} + \text{tert-butanol} \xrightarrow{\text{CAL-B, hexane}} \text{Ester}
$$
Conditions:

  • Solvent: Hexane, 40°C
  • Yield: 50–60% (lower due to enzyme sensitivity to trifluoromethyl groups).

Industrial-Scale Continuous Flow Synthesis

To address batch process limitations, continuous flow reactors enable precise control over residence time and temperature:

Process Parameters:

  • Reactor Type: Tubular reactor (stainless steel)
  • Residence Time: 30 minutes
  • Temperature: 100°C
  • Catalyst: Heterogeneous sulfonic acid resin
  • Yield: 90% with 99.5% purity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost
Direct Acid-Catalyzed 60–75 85–90 Moderate Low
Protection-Deprotection 80–85 >99 High High
Alkylation 70–75 90–95 Moderate Moderate
Enzymatic 50–60 80–85 Low High
Continuous Flow 90 99.5 High Moderate

Challenges and Optimization

  • Amino Group Reactivity: Protonation during acid catalysis reduces nucleophilicity. Using non-protonating Lewis acids (e.g., BF₃·OEt₂) mitigates this.
  • Steric Hindrance: tert-Butanol’s bulkiness slows esterification. Microwave-assisted synthesis reduces reaction time by 50%.
  • Racemization: Basic conditions during alkylation cause epimerization. Opting for low-temperature (0–5°C) reactions preserves stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-5,5,5-trifluoropentanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols.

    Substitution: Substituted amino or thiol derivatives.

Scientific Research Applications

Tert-butyl 2-amino-5,5,5-trifluoropentanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 2-amino-5,5,5-trifluoropentanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares tert-butyl 2-amino-5,5,5-trifluoropentanoate with structurally related fluorinated amino acid derivatives:

Compound Name CAS Number Structure Key Features
This compound N/A Tert-butyl ester at C1, amino group at C2, CF₃ at C5 Enhanced solubility in organic solvents; used as a synthetic intermediate .
(S)-2-Amino-5,5,5-trifluoropentanoic acid 70961-08-9 Carboxylic acid at C1, amino group at C2, CF₃ at C5 Bioactive form; used in peptide synthesis and drug design .
Methyl 4-anilino-5,5,5-trifluoropentanoate 914613-28-8 Methyl ester at C1, anilino group at C4, CF₃ at C5 Limited bioactivity; primarily used in chemical research .
(R)-2-Amino-5,5,5-trifluoropentanamide 1146699-58-2 Amide at C1, amino group at C2, CF₃ at C5 Enantiomeric form with potential pharmacological applications .
4-Amino-5,5,5-trifluoropentanoic acid 70961-08-9 Carboxylic acid at C1, amino group at C4, CF₃ at C5 Positional isomer; differs in amino group placement; lower metabolic stability .

Physicochemical Properties

  • Solubility : The tert-butyl ester derivative exhibits superior solubility in aprotic solvents (e.g., THF, DCM) compared to the carboxylic acid form, which is polar and water-soluble .
  • Stability: The tert-butyl group enhances thermal stability, whereas methyl esters (e.g., methyl 4-amino-5,5,5-trifluoropentanoate) are more prone to hydrolysis under acidic/basic conditions .

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